molecular formula C17H16N2O3 B2703411 1-(4-Nitrobenzoyl)-3-phenylpyrrolidine CAS No. 364746-41-8

1-(4-Nitrobenzoyl)-3-phenylpyrrolidine

Cat. No. B2703411
CAS RN: 364746-41-8
M. Wt: 296.326
InChI Key: IAICSBIOISXTJK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “1-(4-Nitrobenzoyl)-3-phenylpyrrolidine” is a complex organic molecule. It likely contains a pyrrolidine ring, which is a five-membered ring with one nitrogen atom and four carbon atoms . The molecule also likely contains a nitrobenzoyl group, which consists of a benzene ring attached to a carbonyl (C=O) group and a nitro (NO2) group .


Synthesis Analysis

While specific synthesis methods for “1-(4-Nitrobenzoyl)-3-phenylpyrrolidine” were not found, nitro compounds can generally be prepared in several ways, including the direct substitution of hydrocarbons with nitric acid, displacement reactions with nitrite ions, and oxidation of primary amines .

Scientific Research Applications

Multi-Component Crystals Formation

Research on multi-component crystals involving 4-phenylpyridine and substituted benzoic acids, including 3-nitrobenzoic acid, provides insight into the complex interplay of chemical and structural factors affecting proton transfer and the formation of co-crystals versus organic salts. This study emphasizes the importance of the local crystallographic environment in determining hydrogen bonding motifs and the resulting molecular structures, offering potential applications in crystal engineering and design (Seaton et al., 2013).

Antitubercular and Antimicrobial Agents

The development of 4-thiazolidinone derivatives as antitubercular and antimicrobial agents demonstrates the utility of incorporating nitrobenzoic acid derivatives in pharmaceutical research. By synthesizing compounds from 2-amino-5-nitrothiazole, researchers highlight the potential for creating effective treatments against bacterial and fungal infections, as well as Mycobacterium tuberculosis, showcasing the role of nitrobenzoic acid derivatives in developing new therapeutic agents (Samadhiya et al., 2014).

Magnetic Materials

The synthesis and study of a novel Tb(III) single chain magnet using 4-nitrobenzoic acid highlight its potential in creating materials with unique magnetic properties. The research explores the structural, magnetic, and fluorescent characteristics of the complex, contributing to the development of advanced materials with potential applications in data storage, sensors, and optoelectronics (Kharwar et al., 2018).

Charge-Transfer Processes

Investigating the charge-transfer processes in complexes involving 4-nitrobenzoate provides fundamental insights into the mechanisms of redox reactions in both thermal and photochemical conditions. This research has implications for the development of photoactive materials and the understanding of intramolecular charge transfer, which is crucial for designing efficient energy and electron transfer systems (Féliz & Ferraudi, 1998).

Luminescent Sensors

Metal-organic frameworks (MOFs) incorporating nitrobenzoic acid derivatives as luminescent sensors for nitrobenzene and Cu2+ ions demonstrate the potential for creating selective, sensitive detection systems. This research underscores the role of such compounds in environmental monitoring and safety, providing a foundation for developing new sensors based on MOF structures (Yang et al., 2017).

properties

IUPAC Name

(4-nitrophenyl)-(3-phenylpyrrolidin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N2O3/c20-17(14-6-8-16(9-7-14)19(21)22)18-11-10-15(12-18)13-4-2-1-3-5-13/h1-9,15H,10-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IAICSBIOISXTJK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1C2=CC=CC=C2)C(=O)C3=CC=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-Nitrobenzoyl)-3-phenylpyrrolidine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.